Molecular Weight Increase and Lipophilicity Shift Relative to Mono-Substituted Analogs
The incorporation of both bromine and trifluoromethyl substituents onto the benzenesulfonyl-piperazine scaffold results in a measurable increase in molecular weight and a predicted shift in lipophilicity (cLogP) compared to mono-substituted analogs. The target compound has a molecular weight of 373.19 g/mol. In contrast, 1-(4-bromophenylsulfonyl)-piperazine (CAS 179334-20-4, lacking CF₃) has a molecular weight of 305.19 g/mol, while 1-(4-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 793679-07-9, lacking Br) has a molecular weight of 298.33 g/mol as its hydrochloride salt [1]. The calculated cLogP for the target compound is estimated at approximately 2.8–3.2, compared to approximately 1.6–1.9 for the non-brominated CF₃ analog and approximately 1.2–1.5 for the non-fluorinated bromo analog, representing an increase of >1 log unit that enhances membrane permeability potential [2].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 373.19 g/mol; cLogP (est.): ~2.8–3.2 |
| Comparator Or Baseline | 1-(4-Bromophenylsulfonyl)-piperazine (MW: 305.19 g/mol; cLogP est.: ~1.2–1.5); 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine HCl (MW: 298.33 g/mol; cLogP est.: ~1.6–1.9) |
| Quantified Difference | ΔMW: +68.0 g/mol vs Br-only analog; +74.9 g/mol vs CF₃-only analog; ΔcLogP: +1.3 to +2.0 log units vs comparators |
| Conditions | Calculated molecular weight from molecular formula; cLogP estimated by ChemDraw/ChemAxon prediction algorithms |
Why This Matters
The higher molecular weight and lipophilicity directly impact pharmacokinetic properties and membrane permeability, making this dual-substituted scaffold a superior choice when enhanced cellular uptake or specific logP windows are required for target engagement.
- [1] iChemistry. Piperazine,1-[[4-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride, CAS 793679-07-9. MW: 298.33 g/mol. View Source
- [2] Chen, Y. et al. (2020). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 1222, 128925. cLogP range estimated for substituted piperazines. View Source
